molecular formula C17H19ClFN3O3 B1630511 Ciprofloxacin hydrochloride CAS No. 86483-48-9

Ciprofloxacin hydrochloride

Cat. No. B1630511
CAS RN: 86483-48-9
M. Wt: 367.8 g/mol
InChI Key: DIOIOSKKIYDRIQ-UHFFFAOYSA-N
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Description

Ciprofloxacin hydrochloride is a second-generation fluoroquinolone antibiotic used to treat various susceptible bacterial infections . It is used to treat bacterial infections in many different parts of the body . It is also used to treat anthrax infection after inhalational exposure . This medicine is also used to treat and prevent plague (including pneumonic and septicemic plague) .


Synthesis Analysis

The sodium salt of ciprofloxacin was prepared from simple building blocks via a linear sequence of six chemical reactions in five flow reactors. Sequential offline acidifications and filtrations afforded ciprofloxacin and this compound. The overall yield of the eight-step sequence was 60% .


Chemical Reactions Analysis

The complete production process of this compound was classified into three stages, active pharmaceutical ingredient (API) synthesis, galenic formulation, and packaging . API synthesis had the largest environmental contribution, followed by galenic formulation, and packaging, which accounted for 42.9%, 41.9%, and 15.2%, respectively .


Physical And Chemical Properties Analysis

This compound exists as the hydrate phase (1.43 hydrate). Upon heating, the stable hydrate phase dehydrates and converts to a new anhydrous form 1 (AH1). Further heating results in a phase transformation that gives another new anhydrous form 2 (AH2) . Each crystalline phase of this compound shows different physical stability, dissolution rate, and color which can be derived from structural difference among the phases .

Scientific Research Applications

Pharmacokinetics and Toxicological Effects

Ciprofloxacin hydrochloride, commonly known for its broad-spectrum antibiotic properties, has been extensively studied for its pharmacokinetics and toxicological effects. Research has investigated the effects of this compound-sodium cholate complex and its pegylated version on albino mice. The study focused on hematological, biochemical, and histopathological examinations, concluding that complexation with sodium cholate does not increase the adverse effects of ciprofloxacin (U. Osonwa, J. Ugochukwu, F. A. Onyegbule, C. Esimone, 2016).

Management of Postexposure Inhalational Anthrax

The U.S. Food and Drug Administration (FDA) approved this compound for managing postexposure inhalational anthrax in 2000. This decision was particularly significant as it was the first antimicrobial drug approved for treating an infection due to a biological agent used intentionally. The approval relied on extensive data from animal models and marked a new direction in developing efficacy data for drug approval, especially for urgent medical needs (A. Meyerhoff, R. Albrecht, Joette M. Meyer, P. Dionne, K. Higgins, D. Murphy, 2004).

Removal from Aqueous Solution

Bentonite has been used as a sorbent for the removal of this compound from aqueous solutions. The study investigated various parameters such as contact time, pH, adsorbent dosage, and initial concentration of ciprofloxacin in solution. This research is crucial for understanding the environmental impact of ciprofloxacin residues found in wastewater and surface water (N. Genç, Esra Can Dogan, M. Yurtsever, 2013).

Ophthalmic Drug Delivery

A significant application of this compound is in ophthalmic drug delivery. Modified xanthan gum-based in-situ gel formulations have been developed for this purpose. The research aimed at overcoming limitations of conventional dosage forms like washout and poor retention in the eye. The in-situ gel formulation showed promising results in terms of pH, gelation time, viscosity, drug content, and antimicrobial potential, making it a viable alternative for treating ocular infections (R. L. Jadhav, 2020).

Wound Dressing Applications

Environmental Impact and Removal Techniques

In another study, the adsorption of this compound by multiwall carbon nanotube (MWCNT) was investigated. This research is vital for addressing the presence of ciprofloxacin in water sources due to incomplete metabolism in humans and pharmaceutical factory effluents. The study showed that MWCNT is an effective adsorbent for removing ciprofloxacin from aqueous solutions, with the Freundlich isotherm model best describing the equilibrium data for adsorption (Ayça Avcı, I. Inci, Nilay Baylan, 2020).

Non-Invasive Trans-Tympanic Delivery

Nano-transfersomal vesicles containing ciprofloxacin have been developed for non-invasive trans-tympanic delivery, aimed at treating acute otitis media. The optimized formulation showed enhanced drug flux through ear skin and tympanic membrane compared to commercial products, suggesting its effectiveness for non-invasive trans-tympanic delivery of ciprofloxacin (A. M. Al-mahallawi, O. M. Khowessah, R. Shoukri, 2014).

Mechanism of Action

Target of Action

Ciprofloxacin hydrochloride primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these targets, this compound disrupts the life cycle of the bacteria, leading to their death .

Mode of Action

This compound interacts with its targets, DNA gyrase and topoisomerase IV, by binding to them . This binding inhibits the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA . As a result, the DNA replication process in bacteria is disrupted, which leads to the death of the bacteria .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA replication in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA, a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the inability of bacteria to multiply and survive .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed when taken orally, with a bioavailability of approximately 70% . It is partially metabolized in the liver into four metabolites and is eliminated through renal, hepatic, and transintestinal routes . The elimination half-life of this compound is about 3.5 hours . These ADME properties influence the bioavailability of this compound, determining its concentration in the body and thus its effectiveness in treating infections .

Result of Action

The result of the action of this compound is the death of the bacteria causing the infection . By disrupting the DNA replication process, this compound prevents the bacteria from multiplying . This leads to a decrease in the number of bacteria, helping to clear the infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of specific strains of bacteria can affect the effectiveness of this compound . Additionally, the pH level of the environment can impact the absorption and stability of this compound . Understanding these environmental factors is crucial for optimizing the use of this compound in treating bacterial infections.

Safety and Hazards

Ciprofloxacin hydrochloride can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . Stop using ciprofloxacin and call your doctor at once if you have symptoms like headache, hunger, irritability, numbness, tingling, burning pain, confusion, agitation, paranoia, problems with memory or concentration, thoughts of suicide, or sudden pain or movement problems in any of your joints .

Future Directions

Ciprofloxacin should be taken only as directed by your doctor. Do not take more of it, do not take it more often, and do not take it for a longer time than your doctor ordered . This medicine works best when there is a constant amount in the blood or urine. To help keep the amount constant, do not miss any doses .

Biochemical Analysis

Biochemical Properties

Ciprofloxacin hydrochloride interacts with bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication .

Cellular Effects

This compound has been shown to cause oxidative stress in bacterial cells, leading to damage to cellular structures and functions . It can disrupt the balance of the antioxidant system, leading to oxidative damage to the cells . Moreover, this compound can also affect the production of biomolecules such as total proteins, lipids, and total carbohydrates .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial topoisomerase II and IV . This prevents the supercoiling of bacterial DNA, which is necessary for DNA replication . As a result, the bacterial cells are unable to replicate their DNA, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a significant impact on the growth and biochemical composition of bacterial cells over time . It can cause a significant decrease in cell densities and chlorophyll-a of bacterial strains .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, it has been shown to cause a significant decrease in the cell densities of bacterial strains at certain dosages .

Metabolic Pathways

This compound is primarily metabolized by CYP1A2 . The primary metabolites are oxociprofloxacin and sulociprofloxacin, which make up 3-8% of the total dose each . This compound is also converted to the minor metabolites desethylene ciprofloxacin and formylciprofloxacin .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is influenced by various factors . For instance, concurrent use of certain substances can substantially reduce circulating this compound in the body . Moreover, this compound can significantly increase its distribution in certain tissues, such as the prostate and testis .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOIOSKKIYDRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047788
Record name Ciprofloxacin hydrochloride
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Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

86483-48-9, 93107-08-5, 86393-32-0
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:?)
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Record name Ciprofloxacin hydrochloride
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Record name Ciprofloxacin hydrochloride anhydrous
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Record name 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
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Record name CIPROFLOXACIN HYDROCHLORIDE ANHYDROUS
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Synthesis routes and methods I

Procedure details

The bandage was placed in a capped vial containing 1 ml of 0.9% NaCl in distilled water at 25° C. After 1 hr of gentle stirring, the aqueous phase was collected and the bandage was placed in a fresh 1 ml portion of 0.9% NaCl. This process was repeated for a total of 24 one hour periods. The following procedure for HPLC analysis of ciprofloxacin was essentially that of Darouiche, R. et al, [J. Inf Dis 162, 1124-1125 (1990)]. The conditions were a Whatman Partisil 50D5-3 (C8) column with a mobile phase of 25 ml 0.5M Bu4NHPO4 made up to 2.5 L with distilled water, pH adjusted to 2.34 with 85% H3PO4, which was added to 278 ml HPLC grade acetonitrile, filtered through a 0.2μ membrane and degassed. The flow rate was 1.5 ml/min at 25° C. with a 500 μl injection loop with detection at 280 nm. Under these conditions ciprofloxacin eluted as a single peak at 9 min. HPLC analysis of the 24 aqueous fractions gave the elution profile shown in Table 2. The data in Table 2 showed that 74% of the initial charge of ciprofloxacin was released in the first 4 hrs and the release of ciprofloxacin in the subsequent 5 to 24 hrs was remarkably constant. This was thought to be due to the gradual release of ciprofloxacin trapped in the cryogel matrix.
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Synthesis routes and methods II

Procedure details

To demonstrate the release of the ciprofloxacin from the cryogel in a simulated body fluid environment, the cryogel/ciprofloxacin disk was immersed in 1.0 ml portions of 0.9% NaCl in distilled water for 1 hour, after which the procedure was repeated. HPLC analyses of the saline extracts for ciprofloxacin were made. The pH of these saline extracts was found to be 5.5. The initial content of ciprofloxacin in the disk was estimated to be 15 mg. The results are shown in Table 9.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ciprofloxacin hydrochloride
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Q & A

Q1: What is the mechanism of action of ciprofloxacin hydrochloride?

A1: this compound is a second-generation fluoroquinolone antibiotic []. It inhibits the replication of DNA by interfering with the action of DNA gyrase, an enzyme essential for bacterial DNA replication [].

Q2: What is the molecular formula and weight of this compound?

A2: While not explicitly provided in the provided abstracts, the molecular formula of this compound monohydrate is C17H18FN3O3·HCl·H2O, and its molecular weight is 385.82 g/mol.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Researchers use a variety of spectroscopic techniques to characterize this compound, including:

  • Fourier Transform Infrared (FTIR) Spectroscopy [, ]: This technique is used to identify functional groups and confirm the compatibility of this compound with excipients in pharmaceutical formulations.
  • UV-Vis Spectrophotometry [, , , ]: This technique is widely employed for quantitative analysis of this compound in various matrices, including pharmaceutical formulations, biological samples, and environmental samples.
  • X-ray Powder Diffraction (XRPD) []: This technique is used to determine the crystal structure and polymorphism of this compound, which can impact its physicochemical properties and performance.

Q4: What are some challenges in formulating this compound for drug delivery?

A4: this compound exhibits low solubility and permeability, classifying it as a BCS Class IV drug []. This presents challenges in achieving desired dissolution rates and bioavailability for effective drug delivery.

Q5: How does the incorporation of hydrocolloids affect the release of this compound from dental pastes?

A5: Hydrocolloids, such as MC, HPMC, HEC, HPC, and Na CMC, are incorporated into dental pastes to control the release of this compound []. The type and concentration of hydrocolloid influence the viscosity of the paste, affecting the drug's diffusion rate and achieving extended release over several hours [].

Q6: What strategies are employed to improve the delivery of this compound?

A6: Several approaches aim to enhance this compound delivery:

  • Nanocarriers [, ]: Encapsulating the drug in chitosan nanoparticles improves its permeability and sustains its release over extended periods, making it suitable for transdermal drug delivery [].
  • Sustained-Release Tablets [, ]: Incorporating polymers like HPMC and hibiscus rosa sinensis mucilage into tablet formulations allows for controlled drug release over a longer duration, potentially reducing dosing frequency [].
  • Floating Tablets [, ]: Designing tablets that float in the stomach can prolong gastric residence time and enhance drug absorption in the upper gastrointestinal tract, especially beneficial for drugs like this compound, which have higher absorption rates in that region [].

Q7: How is this compound metabolized and excreted?

A7: While specific details are not provided in the abstracts, this compound is primarily metabolized in the liver and excreted both in urine and feces.

Q8: What are the common mechanisms of resistance to this compound?

A8: While not extensively discussed in the provided abstracts, resistance to this compound can arise from mutations in bacterial DNA gyrase, decreased drug accumulation due to efflux pumps, and alterations in membrane permeability.

Q9: What analytical methods are commonly employed for the determination of this compound?

A9: Various analytical techniques are used to quantify this compound:

  • High-Performance Liquid Chromatography (HPLC) [, , , ]: HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used to separate and quantify this compound in various matrices, offering high sensitivity and selectivity.
  • Derivative Spectrophotometry []: This technique enhances the sensitivity and selectivity of UV-Vis spectrophotometry, enabling the simultaneous determination of this compound in the presence of other components.

Q10: How is the quality of this compound ensured during pharmaceutical manufacturing?

A10: Several quality control measures are implemented:

  • Dissolution Testing []: This test evaluates the rate at which the drug dissolves from its dosage form, ensuring consistent drug release and bioavailability.
  • Bacterial Endotoxin Testing []: This assay ensures that injectable formulations of this compound are free from harmful bacterial endotoxins.

Q11: What are the potential environmental impacts of this compound?

A11: The presence of this compound in the environment, even at low concentrations, can negatively impact aquatic organisms like microalgae []. Some studies have shown inhibitory effects on the growth of various algae species, highlighting the importance of responsible disposal and wastewater treatment to mitigate ecological risks.

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